9-Methyldotriacontane

Descripción

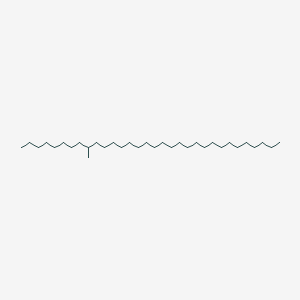

9-Methyldotriacontane is a branched alkane with the molecular formula C₃₃H₆₈, structurally derived from dotriacontane (C₃₂H₆₆) by the addition of a methyl group (-CH₃) at the ninth carbon of the main chain. This branching introduces steric effects that influence its physical and chemical properties, such as melting point, solubility, and reactivity. While n-dotriacontane (straight-chain C₃₂H₆₆) is well-documented in safety data sheets and chemical databases , specific data on 9-methyldotriacontane remains sparse in publicly available literature. Its applications are hypothesized to align with other long-chain alkanes, including use as a reference standard in chromatography or in material science studies.

Propiedades

Número CAS |

66182-12-5 |

|---|---|

Fórmula molecular |

C33H68 |

Peso molecular |

464.9 g/mol |

Nombre IUPAC |

9-methyldotriacontane |

InChI |

InChI=1S/C33H68/c1-4-6-8-10-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-30-32-33(3)31-29-27-11-9-7-5-2/h33H,4-32H2,1-3H3 |

Clave InChI |

FIJHZJHXCUZCSR-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyldotriacontane can be achieved through various methods. One common approach involves the reduction of iodoalkanes . For instance, starting with a long-chain iodoalkane, the compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired methyl-branched alkane .

Industrial Production Methods: Industrial production of long-chain alkanes like 9-Methyldotriacontane often involves fractional distillation of crude oil. The process includes the separation of different hydrocarbon fractions based on their boiling points. The specific fraction containing dotriacontane and its derivatives can be further purified using techniques such as recrystallization and adsorption bleaching .

Análisis De Reacciones Químicas

Types of Reactions: 9-Methyldotriacontane primarily undergoes reactions typical of alkanes, including:

Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.

Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common. For example, chlorination can be achieved using chlorine gas under UV light.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used as oxidizing agents.

Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat.

Major Products Formed:

Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.

Substitution: Halogenated alkanes, such as 9-chlorodotriacontane, are typical products.

Aplicaciones Científicas De Investigación

9-Methyldotriacontane has several applications in scientific research:

Chemistry: It is used as a standard in gas chromatography for the analysis of long-chain hydrocarbons.

Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases.

Mecanismo De Acción

The mechanism of action of 9-Methyldotriacontane is primarily related to its physical properties rather than biochemical interactions. As a long-chain hydrocarbon, it forms a hydrophobic barrier that can protect surfaces from moisture and microbial penetration. In biological systems, it contributes to the structural integrity and protective functions of insect cuticles .

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

Key Observations :

- Branching Effects: The addition of methyl groups disrupts molecular packing, reducing melting points and enhancing solubility in non-polar solvents. For example, the octamethyl derivative (C₄₀H₈₂) exhibits markedly lower phase transition temperatures compared to linear n-dotriacontane .

- Molecular Weight Impact : 9-Methyldotriacontane’s higher molecular weight (vs. n-dotriacontane) may marginally increase viscosity and thermal stability.

Stability and Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.